![molecular formula C6H6N4 B14424180 1,2-Dihydropyrido[3,4-e][1,2,4]triazine CAS No. 81622-73-3](/img/structure/B14424180.png)
1,2-Dihydropyrido[3,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyridine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be synthesized through various synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of [4 + 2] domino annulation reactions, which are efficient and yield high-performance results .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve multi-step synthesis processes. These methods may include the use of environmentally friendly catalysts and solvent-free conditions to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include ketones, aldehydes, alkynes, secondary alcohols, and alkenes . Reaction conditions may vary, but they often involve moderate to high temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
1,2-Dihydropyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-Dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit cytochrome P450 enzymes in Mycobacterium tuberculosis, thereby disrupting essential physiological functions of the bacteria . The compound’s structure allows it to bind to active sites of these enzymes, preventing their normal activity.
Comparaison Avec Des Composés Similaires
1,2-Dihydropyrido[3,4-e][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a fused ring system and exhibits diverse biological activities.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds share similar synthetic routes and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
81622-73-3 |
|---|---|
Formule moléculaire |
C6H6N4 |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H6N4/c1-2-7-3-6-5(1)10-9-4-8-6/h1-4,10H,(H,8,9) |
Clé InChI |
OWOZAJROCCSXPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1NNC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)
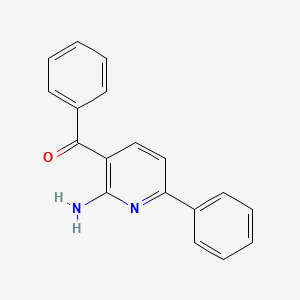
![N-Ethyl-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14424114.png)

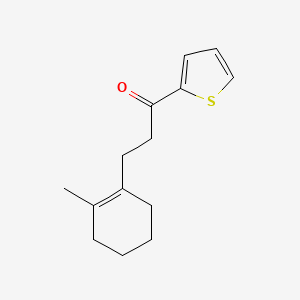
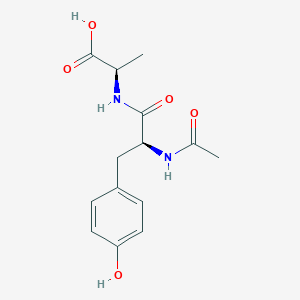


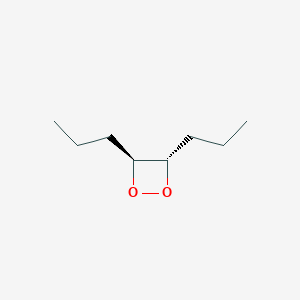
![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)
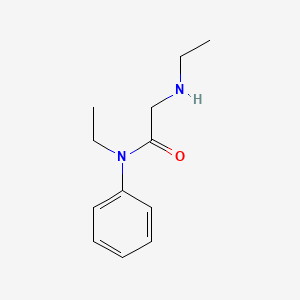
![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)
